4-CHLORO-3,5-DIHYDROXYBENZOIC ACID METHYL ESTER

Description

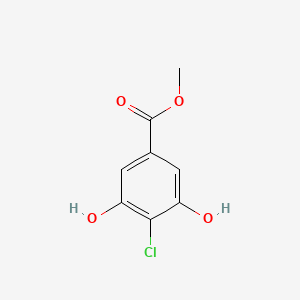

4-Chloro-3,5-dihydroxybenzoic acid methyl ester is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position, with hydroxyl (-OH) and chlorine (Cl) substituents at the 3, 4, and 5 positions of the aromatic ring.

- Polarity and Acidity: The dihydroxy groups enhance hydrophilicity and acidity compared to methoxy or nitro derivatives.

- Synthetic Relevance: Similar esters (e.g., methyl 4-chloro-3,5-dinitrobenzoate ) are synthesized via esterification or substitution reactions, often using agents like K₂CO₃ in polar aprotic solvents .

Properties

IUPAC Name |

methyl 4-chloro-3,5-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLHTSDISVJYNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dihydroxybenzoic acid methyl ester typically involves the esterification of 4-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dihydroxybenzoic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

4-Chloro-3,5-dihydroxybenzoic acid methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be used in studies involving enzyme inhibition and as a probe for biochemical pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dihydroxybenzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the ester functionality play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aromatic ring critically influence solubility, reactivity, and biological interactions:

Key Observations :

- Hydroxyl vs. Methoxy : Dihydroxy derivatives exhibit higher solubility in aqueous media compared to methoxy analogs, which are more lipophilic.

- Nitro Groups : Introduce electron-withdrawing effects, lowering pKa (increasing acidity) and enhancing chemical reactivity, as seen in 4-chloro-3,5-dinitrobenzoic acid’s environmental toxicity .

Data Tables

Table 1: Structural and Functional Comparison

Critical Notes

Functional Group Impact : Hydroxyl groups enhance solubility but may reduce metabolic stability compared to methoxy or nitro derivatives.

Data Gaps : Direct pharmacological or environmental data on the target compound are absent; inferences rely on structural analogs.

Synthetic Challenges : Selective protection/deprotection of hydroxyl groups may be required to avoid side reactions during synthesis.

Biological Activity

4-Chloro-3,5-dihydroxybenzoic acid methyl ester (also known as 4-chloro-3,5-dihydroxybenzoate methyl ester) is a compound that has garnered attention due to its potential biological activities. It is a derivative of benzoic acid and is structurally characterized by the presence of hydroxyl groups and a chlorine atom, which contribute to its reactivity and biological properties.

- Chemical Formula : C₈H₉ClO₄

- Molecular Weight : 188.56 g/mol

- CAS Number : 102338-87-4

- IUPAC Name : this compound

Biological Activities

The biological activities of this compound have been investigated in various studies, revealing its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Salmonella typhimurium | 10 |

Antioxidant Activity

The compound has shown promising antioxidant activity in several assays. The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress-related damage.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Wound Healing Potential : A study assessed the effects of various benzoic acid derivatives on wound healing in animal models. Results indicated that compounds similar to this compound enhanced healing rates significantly compared to controls, likely due to their antioxidant and anti-inflammatory properties .

- Hypouricemic Effect : Another investigation explored the hypouricemic effects of related compounds in hyperuricemic mice models. The study found that these compounds could inhibit xanthine oxidase activity, leading to reduced uric acid levels . This suggests a potential role in managing conditions like gout.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and oxidative stress.

- Cell Signaling Modulation : It may affect various signaling pathways, including those related to apoptosis and cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.